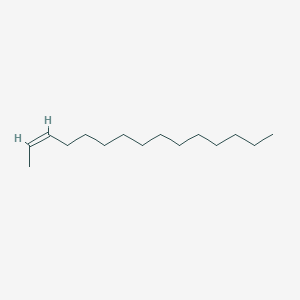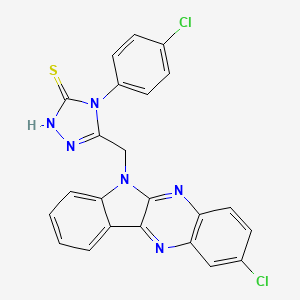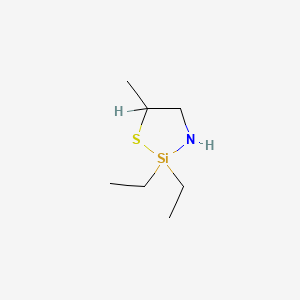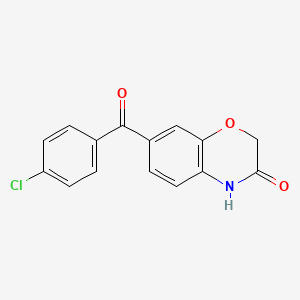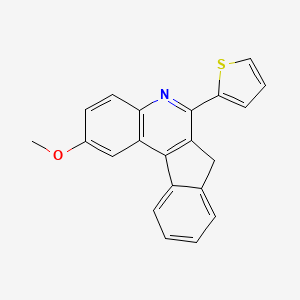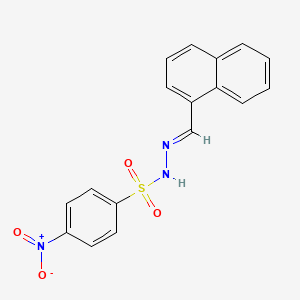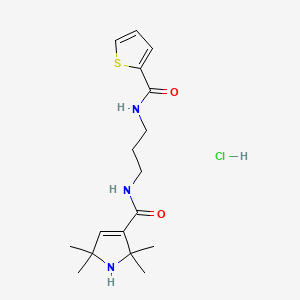
1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-((2-thienylcarbonyl)amino)propyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-((2-thienylcarbonyl)amino)propyl)-, monohydrochloride is a complex organic compound with a unique structure that includes a pyrrole ring, a carboxamide group, and a thienylcarbonyl moiety
Méthodes De Préparation
The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-((2-thienylcarbonyl)amino)propyl)-, monohydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the pyrrole ring, followed by the introduction of the carboxamide group and the thienylcarbonyl moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The thienylcarbonyl moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-((2-thienylcarbonyl)amino)propyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrrole ring and carboxamide group can interact with enzymes and receptors, modulating their activity. The thienylcarbonyl moiety may also play a role in binding to specific targets, influencing the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-((2-thienylcarbonyl)amino)propyl)-, monohydrochloride stands out due to its unique combination of functional groups. Similar compounds include:
- 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(2-((2-thienylcarbonyl)amino)ethyl)-, monohydrochloride
- 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(4-((2-thienylcarbonyl)amino)butyl)-, monohydrochloride
These compounds share structural similarities but differ in the length and position of the thienylcarbonyl moiety, which can influence their chemical and biological properties .
Propriétés
Numéro CAS |
93823-72-4 |
|---|---|
Formule moléculaire |
C17H26ClN3O2S |
Poids moléculaire |
371.9 g/mol |
Nom IUPAC |
2,2,5,5-tetramethyl-N-[3-(thiophene-2-carbonylamino)propyl]-1H-pyrrole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H25N3O2S.ClH/c1-16(2)11-12(17(3,4)20-16)14(21)18-8-6-9-19-15(22)13-7-5-10-23-13;/h5,7,10-11,20H,6,8-9H2,1-4H3,(H,18,21)(H,19,22);1H |
Clé InChI |
DUJPCDGQTQHWTO-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=C(C(N1)(C)C)C(=O)NCCCNC(=O)C2=CC=CS2)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


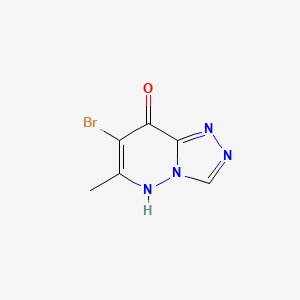
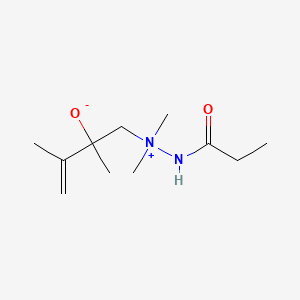

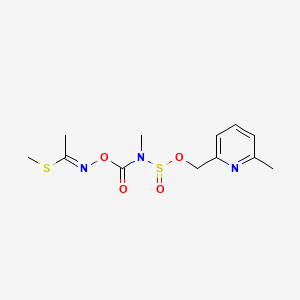
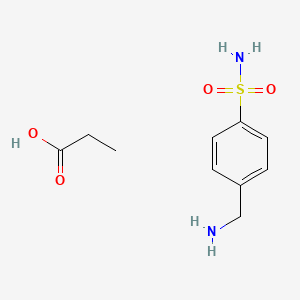
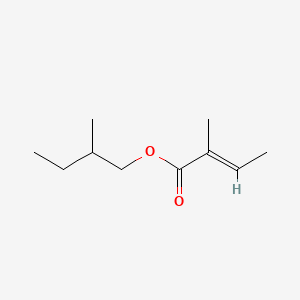
![8,10-bis[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;oxalic acid](/img/structure/B12709996.png)
